molecular formula C23H34O3 B7909330 3-Acetoxy-5-pregnen-20-one

3-Acetoxy-5-pregnen-20-one

Cat. No.: B7909330
M. Wt: 358.5 g/mol
InChI Key: CRRKVZVYZQXICQ-ODGHQHCQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-5-pregnen-20-one typically involves the acetylation of pregnenolone. One common method includes dissolving pregnenolone in dry pyridine, followed by the addition of acetic anhydride. The reaction mixture is then allowed to stand for 18-24 hours, after which it is treated with water and boiled until the precipitate dissolves. The solution is then cooled, and the crystalline product is collected by suction filtration, washed with water, and dried in a vacuum oven .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-5-pregnen-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypoiodite, bromine.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3β-hydroxy-Δ5-etiocholenic acid.

    Reduction: Pregnenolone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetoxy-5-pregnen-20-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetoxy-5-pregnen-20-one involves its conversion to pregnenolone, which is a precursor for various steroid hormones. Pregnenolone itself acts as a neurosteroid, modulating synaptic function and providing neuroprotective effects. It binds to specific receptors in the brain, influencing cognitive and memory functions .

Comparison with Similar Compounds

    Pregnenolone: The parent compound, which is a precursor to many steroid hormones.

    Progesterone: Another steroid hormone derived from pregnenolone.

    Dehydroepiandrosterone (DHEA): A steroid hormone that is also synthesized from pregnenolone.

Comparison: 3-Acetoxy-5-pregnen-20-one is unique due to its acetoxy group, which imparts different chemical properties and reactivity compared to its parent compound, pregnenolone. This modification allows for specific applications in synthetic chemistry and pharmaceutical development .

Properties

IUPAC Name

[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17?,18-,19+,20-,21-,22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKVZVYZQXICQ-ODGHQHCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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